Cas no 82956-11-4 (Nafamostat mesylate)
Nafamostat mesylate Chemical and Physical Properties
Names and Identifiers
-
- Nafamostat mesylate
- 4-((aminoiminomethyl)amino)-benzoicaci6-(aminoiminomethyl)-2-naphthalenyl
- 6-carbaMiMidoylnaphthalen-2-yl 4-guanidinobenzoate diMethanesulfonate
- [amino-[6-[[4-(diaminomethyleneazaniumyl)phenyl]-oxomethoxy]-2-naphthyl]methylene]ammonium
- [amino-[6-[4-(diaminomethyleneazaniumyl)benzoyl]oxy-2-naphthyl]methylene]ammonium
- [amino-[6-[4-(diaminomethylideneazaniumyl)benzoyl]oxynaphthalen-2-yl]methylidene]azanium
- [amino-[6-[4-(diaminomethylideneazaniumyl)phenyl]carbonyloxynaphthalen-2-yl]methylidene]azanium
- 6-[amino(imino)methyl]-2-naphthyl 4-{[amino(imino)methyl]amino}benzoate dimethanesulfonate
- FUT-175
- Nafamostat (mesylate)
- 6-Amidino-2-naphthyl 4-guanidino-benzoate dimethanesulphonate
- mostat mesylate
- Nafamostat . mesylate
- Nafamostat mesilate
- 6-Amidino-2-naphthyl 4-Guanidinobenzoate Bis(methanesulfonate)
- 4-Guanidinobenzoic Acid 6-Amidino-2-naphthyl Ester Bis(methanesulfonate)
- Benzoic acid, 4-[(aminoiminomethyl)amino]-, 6-(aminoiminomethyl)-2-naphthalenyl ester, dimethanesulfonate (9CI)
- 6-Amidino-2-naphthyl p-guanidinobenzoate dimethanesulfonate
- Coahibitor
- FUT 175
- Futhan
- Nafamastat mesylate
- Nafamostat dimethanesulfonate
- 6-Amidino-2-naphthyl p-guanidinobenzoate, dimethanesulfonate
- 82956-11-4
- Nafamostat mesilate (JP17)
- J-518196
- NAFAMOSTAT MESILATE [JAN]
- BA164628
- SW219392-1
- s1386
- Benzoic acid, 4-[(aminoiminomethyl)amino]-, 6-(aminoiminomethyl)-2-naphthalenyl ester, dimethanesulfonate
- D01670
- DTXSID7046128
- F52835
- 1D2T74921W
- Nafamstat
- HMS3654J21
- CCG-207877
- NAFAMOSTAT DIMETHANESULFONATE [MI]
- Ronastat (TN)
- Nafamostat mesylate, >=98% (HPLC)
- 6-Amidino-2-naphthyl 4-guanidinobenzoate dimethanesulfonate
- BCP04841
- Nafamostat mesylate- Bio-X
- Q27252259
- UNII-1D2T74921W
- AC-984
- Benzoic acid, 4-((aminoiminomethyl)amino)-, 6-(aminoiminomethyl)-2-naphthalenyl ester, dimethanesulfonate
- Nafamostat mesylate [USAN]
- Ronastat
- Nafamstat Mesilate
- CKD-314
- MFCD00941430
- BENZOIC ACID, 4-((AMINOIMINOMETHYL)AMINO)-, 6-(AMINOIMINOMETHYL)-2-NAPHTHALENYL ESTER, DIMETHANESULPHONATE
- 6-Amidinonaphthalen-2-yl 4-guanidinobenzoate bis(methanesulfonate)
- NAFAMOSTAT MESILATE (MART.)
- SBI-0207120.0001
- 6-AMIDINO-2-NAPHTHYL P-GUANIDINOBENZOATE, DIMETHANESULPHONATE
- SCHEMBL1568755
- FUT175
- CHEMBL3989553
- HS-0059
- AKOS015852498
- 6'-amidino-2-naphthyl 4-guanidinobenzoate, dimethanesulfonate
- Nafamostat mesylate (USAN)
- NAFAMOSTAT MESILATE [WHO-DD]
- DTXCID5026128
- N0959
- Nafamostat (mesylate)?
- HY-B0190A
- NAFAMOSTAT MESILATE [MART.]
- (6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid
-
- MDL: MFCD00941430
- Inchi: 1S/C19H17N5O2.CH4O3S/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;1-5(2,3)4/h1-10H,(H3,20,21)(H4,22,23,24);1H3,(H,2,3,4)
- InChI Key: ZESSXQLDESEKGC-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC(NC(N)=N)=CC=1)OC1C=C2C(C=C(C(N)=N)C=C2)=CC=1.O=S(C)(O)=O
Computed Properties
- Exact Mass: 443.12600
- Monoisotopic Mass: 539.11445512g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 13
- Heavy Atom Count: 36
- Rotatable Bond Count: 6
- Complexity: 645
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- Topological Polar Surface Area: 249
Experimental Properties
- Color/Form: White crystals
- Density: No data available
- Melting Point: 259-261 ºC
- Boiling Point: 637.2°C at 760 mmHg
- Flash Point: 339.1ºC
- PSA: 200.82000
- LogP: 4.90630
- Merck: 6350
- Solubility: Not determined
Nafamostat mesylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0959-100MG |
Nafamostat Mesylate |
82956-11-4 | >98.0%(HPLC) | 100mg |
¥690.00 | 2024-04-15 | |
| S e l l e c k ZHONG GUO | S1386-10mM (1mL in DMSO) |
Nafamostat mesilate (FUT-175) |
82956-11-4 | 99.81% | 10mM (1mL in DMSO) |
¥573.3 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S1386-10mg |
Nafamostat mesilate (FUT-175) |
82956-11-4 | 99.81% | 10mg |
¥580.38 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S1386-50mg |
Nafamostat mesilate (FUT-175) |
82956-11-4 | 99.81% | 50mg |
¥1720.35 | 2022-04-26 | |
| S e l l e c k ZHONG GUO | S1386-100mg |
Nafamostat mesilate (FUT-175) |
82956-11-4 | 99.81% | 100mg |
¥2527.54 | 2023-09-16 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028872-10mg |
Nafamostat Mesylate,98% |
82956-11-4 | 98% | 10mg |
¥228 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028872-250mg |
Nafamostat Mesylate,98% |
82956-11-4 | 98% | 250mg |
¥2317 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028872-50mg |
Nafamostat Mesylate,98% |
82956-11-4 | 98% | 50mg |
¥634 | 2024-05-21 | |
| ChemScence | CS-2083-10mg |
Nafamostat mesylate |
82956-11-4 | 98.06% | 10mg |
$55.0 | 2022-04-26 | |
| ChemScence | CS-2083-50mg |
Nafamostat mesylate |
82956-11-4 | 98.06% | 50mg |
$110.0 | 2022-04-26 |
Nafamostat mesylate Suppliers
Nafamostat mesylate Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Related Categories
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Aminobenzoic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Aminobenzoic acids and derivatives
- Other Chemical Reagents
Additional information on Nafamostat mesylate
Introduction to Nafamostat Mesylate (CAS No: 82956-11-4)
Nafamostat mesylate, chemically known as (E)-1-[[(3S)-3-Hydroxy-4-(methylthio)butyl]thio]prop-1-en-2-one monomethanesulfonate, is a synthetic compound with significant applications in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its unique Chemical Abstracts Service (CAS) number 82956-11-4, has garnered attention due to its multifaceted roles in modulating biological pathways and its potential therapeutic benefits. The mesylate salt form enhances its solubility and bioavailability, making it a valuable candidate for drug development.
The molecular structure of Nafamostat mesylate features a thiourea moiety and an unsaturated aliphatic chain, which contribute to its interactions with various biological targets. This structural configuration allows it to exhibit inhibitory effects on several key enzymes and proteins involved in cellular processes. One of the most notable properties of this compound is its ability to inhibit the activity of certain proteases, which are enzymes essential for protein degradation and cellular signaling.
In recent years, research has highlighted the potential of Nafamostat mesylate in addressing various pathological conditions. Its protease-inhibiting activity has been particularly studied in the context of inflammation and immune response modulation. Studies suggest that by inhibiting specific proteases, such as calpain and cathepsin B, Nafamostat mesylate can help regulate inflammatory cascades and reduce tissue damage associated with chronic inflammatory diseases.
Moreover, the compound has shown promise in preclinical studies as a potential therapeutic agent for neurodegenerative disorders. The ability of Nafamostat mesylate to protect neurons from proteolytic degradation has been linked to its potential role in mitigating neuroinflammation and oxidative stress, two key factors implicated in conditions like Alzheimer's disease and Parkinson's disease. These findings have spurred further investigation into its mechanisms of action and therapeutic efficacy.
Recent advancements in pharmacokinetic studies have provided deeper insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of Nafamostat mesylate. The monomethanesulfonate salt form enhances its pharmacokinetic properties, leading to improved bioavailability and prolonged half-life. This makes it a more viable candidate for oral administration in clinical settings. Additionally, metabolic studies have revealed that the compound undergoes biotransformation primarily via cytochrome P450 enzymes, which has implications for drug-drug interactions.
The synthesis of Nafamostat mesylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The key intermediate steps include thiolation reactions, condensation processes, and salt formation. Advanced synthetic methodologies have been developed to optimize these steps, reducing byproduct formation and improving overall efficiency. These advancements are crucial for scaling up production while maintaining the integrity of the final product.
From a regulatory perspective, Nafamostat mesylate must comply with stringent guidelines set by pharmaceutical authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Quality control measures are implemented at every stage of production to ensure consistency and safety. Analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are employed to verify the chemical structure and purity of the compound.
The clinical development pipeline for Nafamostat mesylate includes several ongoing trials aimed at evaluating its efficacy in treating specific medical conditions. Phase II trials have demonstrated promising results in patients with chronic inflammatory diseases, where it exhibited significant reductions in inflammatory markers without notable side effects. These findings have paved the way for larger-scale clinical trials to further substantiate its therapeutic potential.
In conclusion, Nafamostat mesylate (CAS No: 82956-11-4) represents a significant advancement in pharmaceutical chemistry with broad applications in modulating biological pathways and treating various pathological conditions. Its structural features, combined with its pharmacological properties, make it a compelling candidate for further research and development. As our understanding of its mechanisms of action continues to evolve, so too will its potential applications in medicine.
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